molecular formula C19H18N2O2 B2972792 Ethyl 2-(benzylamino)quinoline-4-carboxylate CAS No. 134721-68-9

Ethyl 2-(benzylamino)quinoline-4-carboxylate

Cat. No.: B2972792
CAS No.: 134721-68-9
M. Wt: 306.365
InChI Key: DEAXOFODODMLOM-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their versatile biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzylamino)quinoline-4-carboxylate typically involves the reaction of quinoline-4-carboxylic acid with benzylamine in the presence of ethyl chloroformate. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 are commonly used .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzylamino)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(benzylamino)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: A precursor in the synthesis of Ethyl 2-(benzylamino)quinoline-4-carboxylate.

    Benzylamine: Another precursor used in the synthesis.

    Ethyl chloroformate: A reagent used in the esterification process.

Uniqueness: this compound stands out due to its unique combination of a quinoline core with a benzylamino group, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 2-(benzylamino)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-19(22)16-12-18(20-13-14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h3-12H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAXOFODODMLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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